molecular formula C8H16ClNO B13642873 (S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane hydrochloride

(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane hydrochloride

Cat. No.: B13642873
M. Wt: 177.67 g/mol
InChI Key: OOJDUULKMZIXEF-FJXQXJEOSA-N
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Description

(S)-6-(Methoxymethyl)-5-azaspiro[24]heptane hydrochloride is a chemical compound known for its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a polar aprotic solvent.

    Introduction of the Methoxymethyl Group: The methoxymethyl group is introduced via a nucleophilic substitution reaction. Common reagents for this step include methoxymethyl chloride and a base such as sodium hydride.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the methoxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Methoxymethyl chloride in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    ®-6-(Methoxymethyl)-5-azaspiro[2.4]heptane hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.

    6-(Methoxymethyl)-5-azaspiro[2.4]heptane: The non-chiral version of the compound.

Uniqueness

(S)-6-(Methoxymethyl)-5-azaspiro[2.4]heptane hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.

Properties

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

IUPAC Name

(6S)-6-(methoxymethyl)-5-azaspiro[2.4]heptane;hydrochloride

InChI

InChI=1S/C8H15NO.ClH/c1-10-5-7-4-8(2-3-8)6-9-7;/h7,9H,2-6H2,1H3;1H/t7-;/m0./s1

InChI Key

OOJDUULKMZIXEF-FJXQXJEOSA-N

Isomeric SMILES

COC[C@@H]1CC2(CC2)CN1.Cl

Canonical SMILES

COCC1CC2(CC2)CN1.Cl

Origin of Product

United States

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